1-(4-Bromo-2-methoxyphenoxy)-cyclopropanecarboxylic acid
Overview
Description
Synthesis Analysis
While the exact synthesis process for this compound is not found in the literature, it might involve several steps, including the formation of the cyclopropane ring, the introduction of the carboxylic acid group, and the attachment of the bromo-methoxyphenol group . The synthesis could potentially start with a simple cyclopropane derivative, which could then be functionalized with the appropriate groups in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The cyclopropane ring is a three-membered carbon ring, which introduces strain into the molecule. The bromo-methoxyphenol group would be expected to show the typical properties of aromatic compounds, including delocalized π electrons .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the functional groups. The carboxylic acid group could undergo typical acid-base reactions, while the bromo-methoxyphenol group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group and the aromatic bromo-methoxyphenol group could impact its solubility, melting point, and boiling point .Safety And Hazards
properties
IUPAC Name |
1-(4-bromo-2-methoxyphenoxy)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-6-7(12)2-3-8(9)16-11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGUDXSEFOVWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC2(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methoxyphenoxy)-cyclopropanecarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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